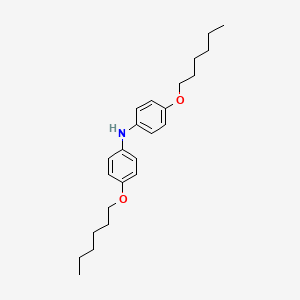
双(4-(己氧基)苯基)胺
描述
Bis(4-(hexyloxy)phenyl)amine is a useful research compound. Its molecular formula is C24H35NO2 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(4-(hexyloxy)phenyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-(hexyloxy)phenyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光电器件
“双(4-(己氧基)苯基)胺”及其衍生物在光电器件的合成中具有重要意义 . 这些器件包括有机太阳能电池 (OSC)、有机发光二极管 (OLED) 和有机场效应晶体管 (OFET) .
供体构建块
该化合物用作有机光伏材料生产中的供体构建块 . 供体片段在小分子和聚合物材料性质的形成中起着重要作用 .
拓宽吸收光谱
在供体片段上引入富电子片段有助于拓宽吸收光谱 . 这在光伏领域是有益的,因为更宽的吸收光谱可以捕获更多阳光并将其转化为电能。
延长激发态寿命
将能量离域生色团连接到“双(4-(己氧基)苯基)胺”会导致激发态寿命延长 . 这有利于电子注入到 TiO2 的导带 ,这是许多光电器件中的一个关键过程。
促进电子注入
“双(4-(己氧基)苯基)胺”用于合成新型有效的供体块。 这些块与受体和 π 桥的各种组合使用,导致生产出新型光伏材料 .
三芳基胺衍生物的合成
包括双([1,1'-联苯]-4-基)氨基苯基衍生物在内的一系列三芳基胺衍生物对于有机敏化剂来说是理想的 . “双(4-(己氧基)苯基)胺”用于这些衍生物的合成 .
属性
IUPAC Name |
4-hexoxy-N-(4-hexoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO2/c1-3-5-7-9-19-26-23-15-11-21(12-16-23)25-22-13-17-24(18-14-22)27-20-10-8-6-4-2/h11-18,25H,3-10,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUJNGFFZMUZAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)NC2=CC=C(C=C2)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Bis(4-(hexyloxy)phenyl)amine in the development of efficient DSCs?
A1: Bis(4-(hexyloxy)phenyl)amine serves as a key structural component within organic dyes used in DSCs. In the provided research, it acts as the donor moiety within the reference dye R6. [] The efficiency of a DSC is heavily reliant on the dye's ability to absorb light and transfer electrons. The structure of Bis(4-(hexyloxy)phenyl)amine influences the dye's light absorption properties and its ability to donate electrons, ultimately impacting the overall power conversion efficiency of the DSC.
Q2: How does the size of the donor moiety, specifically comparing Bis(4-(hexyloxy)phenyl)amine in R6 to the bulkier donor in R7, affect the performance of the DSC?
A2: The research highlights that the size of the donor moiety plays a crucial role in the DSC's performance. The study found that dye R7, incorporating a larger, bulkier donor structure compared to Bis(4-(hexyloxy)phenyl)amine in R6, exhibited superior performance. [] This improvement was linked to several factors:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-endo)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine tetrahydrochloride hydrate](/img/structure/B1510361.png)
![9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride](/img/structure/B1510362.png)
![1-Boc-4-[4-(3,4-Dichlorophenoxy)piperidin-1-ylmethyl]piperidine](/img/structure/B1510363.png)

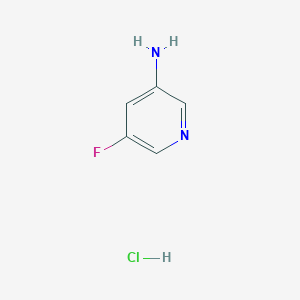
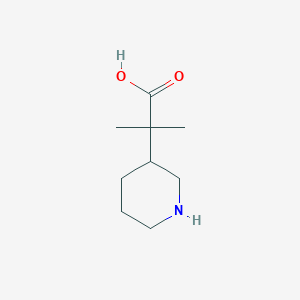
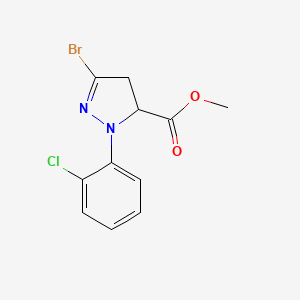
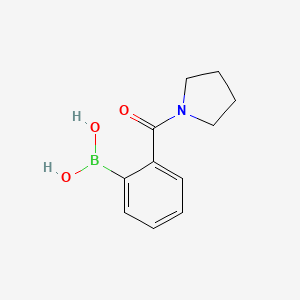
![Ethyl 3-amino-1h-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B1510389.png)

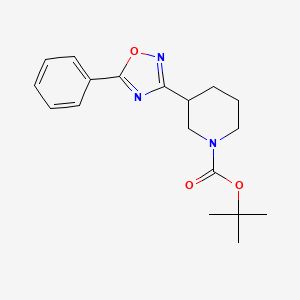

![2-[6-[[Amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1510404.png)

